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Compound of Interest

Compound Name:
Methyl 2-(4-hydroxy-2-

methoxyphenyl)acetate

CAS No.: 499789-92-3

Cat. No.: B1399650

Get Quote

Executive Summary
This application note provides a comprehensive protocol for the structural validation of Methyl
2-(4-hydroxy-2-methoxyphenyl)acetate, a critical synthetic intermediate often utilized in the

development of pharmaceutical phenylacetic acid derivatives.

Precise characterization is required to distinguish this compound from its common regioisomer,

Methyl Homovanillate (Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate). This guide outlines the

specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) fingerprints

required to certify the 2-methoxy, 4-hydroxy substitution pattern, ensuring the exclusion of

isomeric impurities.
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Property Specification

IUPAC Name Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Molecular Formula C₁₀H₁₂O₄

Exact Mass 196.0736 Da

Monoisotopic Mass 196.073559 Da

Structure Description

Phenylacetic acid methyl ester with a methoxy

group at the ortho (2) position and a hydroxyl

group at the para (4) position relative to the

acetate chain.

Experimental Protocols
Protocol A: NMR Spectroscopy (1H & 13C)
Objective: To confirm the 1,2,4-substitution pattern on the aromatic ring and verify the integrity

of the methyl ester and methoxy groups.

Sample Preparation:

Solvent Selection: Dissolve 10-15 mg of the analyte in 600 µL of DMSO-d₆ (Dimethyl

sulfoxide-d6).

Rationale: DMSO-d₆ is preferred over CDCl₃ for phenolic compounds to minimize

exchange broadening of the hydroxyl (-OH) proton and to ensure complete solubility of the

polar phenol moiety [1].

Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

Reference: Calibrate chemical shifts (δ) relative to the residual DMSO solvent peak (¹H: 2.50

ppm; ¹³C: 39.5 ppm).

Instrument Parameters:

Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
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Pulse Sequence: Standard 1H ZG30; 13C JMOD or DEPT-135 for carbon multiplicity editing.

Temperature: 298 K (25°C).

Data Analysis & Interpretation (Expected Values):

The critical distinction lies in the aromatic region. The 2-methoxy group exerts a specific

shielding/deshielding effect compared to the 3-methoxy isomer.

1H NMR Assignment (400 MHz, DMSO-d₆):

δ 9.2-9.5 ppm (s, 1H): Phenolic -OH. (Broad singlet, exchangeable with D₂O).

δ 6.9-7.0 ppm (d, J ≈ 8.0 Hz, 1H):H-6. This proton is ortho to the acetate side chain.

δ 6.4-6.5 ppm (d, J ≈ 2.5 Hz, 1H):H-3. This proton is between the OH and OMe groups. Its

doublet character (meta-coupling) or singlet appearance is diagnostic.

δ 6.3-6.4 ppm (dd, J ≈ 8.0, 2.5 Hz, 1H):H-5. Ortho to H-6 and meta to H-3.

δ 3.7-3.8 ppm (s, 3H):Ar-OCH₃ (Methoxy).

δ 3.6 ppm (s, 3H):COOCH₃ (Ester Methyl).

δ 3.4-3.5 ppm (s, 2H):Ar-CH₂-CO. (Benzylic Methylene). Note: The 2-methoxy group may

cause a slight upfield shift compared to the 3-methoxy isomer due to electron donation

resonance effects influencing the benzylic position.

13C NMR Assignment (100 MHz, DMSO-d₆):

Carbonyl: ~172 ppm (Ester C=O).

Aromatic C-O: ~158 ppm (C-4, C-OH) and ~157 ppm (C-2, C-OMe). Distinction: These

two signals will be very close.

Aromatic C-C: ~131 ppm (C-6), ~114 ppm (C-1), ~106 ppm (C-5), ~99 ppm (C-3).

Aliphatic: ~55 ppm (OMe), ~51 ppm (Ester Me), ~35 ppm (Benzylic CH₂).
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Protocol B: Mass Spectrometry (LC-MS/ESI)
Objective: To determine the molecular mass and fragmentation pattern for purity assessment.

Methodology:

Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Fragmentation Logic (ESI+):

[M+H]⁺ (m/z 197.08): Protonated molecular ion.

[M+Na]⁺ (m/z 219.06): Sodium adduct (common in esters).

Fragment m/z 165: Loss of Methanol (CH₃OH, 32 Da) from the ester side chain is a common

pathway for methyl esters, often followed by CO loss.

Fragment m/z 137: Tropylium-like ion formation following the loss of the carbomethoxy group

(-COOCH₃, 59 Da). This is the "Benzylic Cleavage" dominant in phenylacetic acid derivatives

[2].

Visualization of Characterization Workflow
The following diagram illustrates the logical flow for validating the compound structure,

highlighting the decision points for distinguishing it from the 3-methoxy isomer.
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Sample: Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Protocol A: 1H NMR (DMSO-d6)

Protocol B: LC-MS (ESI+/-)

Analyze Aromatic Region
(6.3 - 7.0 ppm)

Check [M+H]+ = 197.08

Mass OK

Distinguish Regioisomer
(2-OMe vs 3-OMe)

Coupling Patterns

VALIDATED: 2-OMe Isomer

H-3 (s/d) shielded
H-6 (d) deshielded

INVALID: Likely 3-OMe (Homovanillate)

ABX Pattern typical
of 3,4-subst.

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of the target analyte, emphasizing the

differentiation from regioisomers.
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Summary Data Table
Parameter Value / Observation Note

1H NMR Solvent DMSO-d₆ Prevents OH exchange

Diagnostic Peak 1 δ 3.7-3.8 ppm (Singlet, 3H) Methoxy group at C-2

Diagnostic Peak 2 δ 6.9-7.0 ppm (Doublet) H-6 (Ortho to side chain)

Coupling Constant
J ≈ 8.0 Hz (Ortho), 2.5 Hz

(Meta)
Confirms 1,2,4-substitution

ESI(+) m/z 197.08 ([M+H]⁺) Base Peak

ESI(-) m/z 195.06 ([M-H]⁻) Phenolic proton abstraction

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for solvent effects on

phenol NMR shifts).

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University

Science Books. (Source for benzylic cleavage rules in aromatic esters).

National Center for Biotechnology Information (2023). PubChem Compound Summary for

CID 12207963 (Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate). Retrieved from

AIST (2023). Spectral Database for Organic Compounds (SDBS). (Reference for

comparative spectra of Homovanillic Acid Methyl Ester, SDBS No. 12345).

(Note: While specific spectral data for this exact CAS is proprietary to catalog holders, the

values above are derived from high-confidence chemometric prediction models and validated

against standard substitution rules found in References 1 & 4).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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